molecular formula C10H10O3 B151038 Methyl 2-oxo-2-(o-tolyl)acetate CAS No. 34966-54-6

Methyl 2-oxo-2-(o-tolyl)acetate

Cat. No.: B151038
CAS No.: 34966-54-6
M. Wt: 178.18 g/mol
InChI Key: QMJRGFDWGOXABE-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(o-tolyl)acetate is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. This compound is primarily used in research and has various applications in synthetic chemistry and material science.

Scientific Research Applications

Methyl 2-oxo-2-(o-tolyl)acetate has several applications in scientific research:

    Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is utilized in the development of new materials, including polymers and resins.

    Biological Studies: It has been explored for its potential antibacterial properties.

    Lithium-Ion Batteries: The compound has been investigated as a co-solvent to improve the performance of lithium-ion batteries.

Safety and Hazards

“Methyl 2-oxo-2-(o-tolyl)acetate” has several hazard statements including H301, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2-(o-tolyl)acetate typically involves the reaction of o-tolylacetic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to facilitate esterification . Another method involves the reaction of o-tolylacetic acid chloride with methanol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(o-tolyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: o-Tolylacetic acid.

    Reduction: Methyl 2-hydroxy-2-(o-tolyl)acetate.

    Substitution: Various substituted esters and amides.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-(o-tolyl)acetate involves its interaction with various molecular targets. In synthetic chemistry, it acts as an electrophile in nucleophilic substitution reactions. In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2-(p-tolyl)acetate
  • Ethyl 2-oxo-2-(o-tolyl)acetate

Uniqueness

Methyl 2-oxo-2-(o-tolyl)acetate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers and analogs. Its applications in lithium-ion batteries and antibacterial research further highlight its versatility and importance in scientific research.

Properties

IUPAC Name

methyl 2-(2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJRGFDWGOXABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396148
Record name Methyl (2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34966-54-6
Record name Methyl (2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.1 g (0.21 mol) of magnesium was placed in 300 ml of dry ether and 34.18 g (0.2 mol) of 2-bromotoluene was added dropwise thereto under a nitrogen atmosphere to prepare a Grignard reagent. The Grignard reagent solution was cooled to −78° C. and 23.6 g (0.2 mol) of dimethyl oxalate was added dropwise thereto. The resulting solution was stirred for 30 minutes, mixed with crushed ice, acidified with 20% hydrochloric acid and then extracted with ether. The organic layer was washed three times with water, dried over magnesium sulfate, and the solvent was removed under a reduced pressure to obtain a residue. The residue was subjected to column chromatography using a mixture of n-hexane and ethyl acetate (9:1) as an eluent to obtain 24.2 g (yield 68%) of the title compound as a colorless liquid.
Quantity
5.1 g
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reactant
Reaction Step One
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34.18 g
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reactant
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[Compound]
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Grignard reagent
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reactant
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Grignard reagent
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23.6 g
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0 (± 1) mol
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300 mL
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Yield
68%

Synthesis routes and methods II

Procedure details

1.4 g (10 millimoles) of ortho-methylacetophenone, 2.0 g of potassium hydroxide, 200 ml of pyridine and 100 ml of water are initially taken at +10° C. 5 g of potassium permanganate in 250 ml of water are added dropwise and the mixture is stirred for 2 hours at this temperature. Thereafter, sodium bisulfite solution is added dropwise until the red coloration of the mixture vanishes. The mixture is filtered, the filtrate is acidified with concentrated hydrochloric acid and filtered again and this filtrate is extracted with 5×50 ml of methyl tert-butyl ether. The organic phase is dried over sodium sulfate and evaporated down and the residue is then directly reacted further (ratio of ketoacid to benzoic acid 8-9:1 according to 1H-NMR). 2.0 g of the above mixture in 20 ml of dichloromethane are initially taken and 1.6 g (16 millimoles) of triethylamine are added. 1.5 g (16 millimoles) of methyl chloroformate are added dropwise at room temperature. After 1 hour at this temperature, the mixture is extracted with phosphate buffer (pH 7) and evaporation and distillation are carried out.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
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Quantity
2 g
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reactant
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5 g
Type
reactant
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Name
Quantity
250 mL
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solvent
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[Compound]
Name
above mixture
Quantity
2 g
Type
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1.6 g
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Quantity
1.5 g
Type
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Quantity
20 mL
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Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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